molecular formula C4H7ClN4OS B2994350 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride CAS No. 2137786-24-2

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride

Cat. No.: B2994350
CAS No.: 2137786-24-2
M. Wt: 194.64
InChI Key: KSGQMMCSOPMJEO-UHFFFAOYSA-N
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Description

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride is a chemical compound with the CAS Registry Number 2137786-24-2 . Its molecular formula is C 4 H 7 ClN 4 OS, and it has a molecular weight of 194.64 g/mol . The free base of this compound, 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (CAS 22278-81-5), has a molecular formula of C 4 H 6 N 4 OS and a molecular weight of 158.18 g/mol . The free base is reported to have a melting point of 183-184°C . This compound is part of the 1,2,4-triazin-5(4H)-one family. While specific research applications for this exact molecule are not detailed in the public domain, closely related triazinone analogs have demonstrated significant value in scientific research. For instance, a similar chromogenic reagent, 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT), has been successfully employed as a selective and sensitive spectrophotometric reagent for the determination of trace concentrations of copper (Cu²⁺) in water samples . Furthermore, other triazine-based Schiff's bases have been extensively studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments . These studies suggest the potential of this chemical class in fields like analytical chemistry and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS.ClH/c1-2-3(9)8(5)4(10)7-6-2;/h5H2,1H3,(H,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGQMMCSOPMJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride (CAS No. 22278-81-5) is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential applications, particularly focusing on its anticancer, antioxidant, and antibacterial activities.

The compound has the molecular formula C4H6N4OSC_4H_6N_4OS and a molecular weight of 158.18 g/mol. Its structure features a triazine ring with amino and mercapto functional groups that are critical for its biological activity .

Synthesis

Recent studies have reported efficient synthetic routes for producing derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. Characterization techniques such as IR, 13C^{13}C NMR, and 1H^{1}H NMR confirm the successful synthesis of these compounds .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies. The MTT assay was employed to evaluate the cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Key Findings:

  • Inhibition Concentration : The half-maximal inhibitory concentration (IC50) values were determined for different derivatives, indicating significant cytotoxicity.
Compound DerivativeCell LineIC50 (µM)
Derivative AHCT-11615.2
Derivative BMCF-712.8
Derivative CHeLa18.5

Some derivatives were noted to exhibit superior activity compared to standard chemotherapeutics like cisplatin .

Antioxidant Activity

The antioxidant properties of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals.

Results Summary:

  • DPPH IC50 : Some derivatives showed IC50 values comparable to ascorbic acid.
Compound DerivativeDPPH IC50 (µM)
Derivative A20.5
Derivative B15.0

These findings suggest that the compound could serve as a potent antioxidant agent in therapeutic applications .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated against various bacterial strains including E. coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) tests demonstrated broad-spectrum activity.

Notable Results:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Candida albicans64

Compounds exhibited significant binding affinities in molecular docking studies with bacterial enzymes, reinforcing their potential as antibiotic agents .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of derivatives against multiple cancer cell lines and found that certain structural modifications greatly enhanced anticancer potency.
  • Case Study on Antioxidant Properties : Another research focused on the antioxidant capacity of synthesized derivatives showing that specific substitutions on the triazine ring improved radical scavenging activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The biological and chemical properties of 1,2,4-triazin-5-one derivatives are highly sensitive to substituent type and position. Key comparisons include:

6-Substituted Derivatives
  • 6-tert-Butyl-3-mercapto-4-amino-1,2,4-triazin-5(4H)-one Synthesized from 3,3-dimethyl-2-oxobutyric acid and thiocarbohydrazide, this derivative features a bulky tert-butyl group at position 4. The tert-butyl group enhances lipophilicity, improving herbicidal activity compared to the methyl-substituted compound .
  • 6-Phenyl Derivatives (Metamitron and Isometamitron) Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and its isomer isometamitron (4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) demonstrate how positional isomerism affects application. Metamitron is a commercial herbicide, whereas isometamitron’s biological profile remains less explored .
3-Substituted Derivatives
  • 3-Methylthio-4-amino-6-methyl-1,2,4-triazin-5(4H)-one (AMMSTO) Replacing the mercapto group with methylthio (-SMe) reduces nucleophilicity, altering reactivity in alkylation reactions. AMMSTO is less prone to oxidation than the mercapto analog, influencing its stability in formulations .

Physicochemical Properties

Property 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one 6-tert-Butyl Analog Metamitron
Melting Point Not reported 215°C 166–167°C
Solubility Moderate in polar solvents Low (lipophilic) Water-soluble
Stability Oxidizes to disulfides High thermal stability Stable in soil

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride?

Answer:
Synthesis typically involves condensation reactions using precursors like thiosemicarbazides or substituted triazine intermediates. For example:

  • Step 1 : React 4-amino-6-methyl-1,2,4-triazin-5(4H)-one with thiourea derivatives under alkaline conditions to introduce the mercapto group .
  • Step 2 : Purify via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
    Characterization :
  • FT-IR : Confirm the mercapto (-SH) group via a peak at ~2550 cm⁻¹ and the triazine ring vibrations at 1500–1600 cm⁻¹ .
  • NMR : Use ¹H NMR to verify methyl (δ ~2.3 ppm) and amino (δ ~5.5 ppm) protons. ¹³C NMR resolves the triazinone carbonyl (δ ~165 ppm) .

Basic: How can the stability of this compound be assessed under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • Prepare aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
    • Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards .
  • Key Findings :
    • The mercapto group may oxidize to disulfides under alkaline or high-temperature conditions, detectable via loss of the -SH IR peak .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

  • LC-MS/MS : Use a reverse-phase column (e.g., Chromolith®) with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor the [M+H]⁺ ion (exact mass calculated via HRMS) .
  • Derivatization : Enhance sensitivity by reacting the mercapto group with maleimide-based fluorescent tags (e.g., N-(1-pyrenyl)maleimide) .

Advanced: How does the mercapto group influence the compound’s reactivity in enzyme inhibition studies?

Answer:

  • Mechanistic Insight :
    • The -SH group can act as a nucleophile, forming covalent bonds with enzyme active-site cysteine residues. For example, in studies of triazine-based pesticides, this group mediates irreversible inhibition of acetolactate synthase .
  • Experimental Validation :
    • Perform kinetic assays (e.g., IC₅₀ determination) with and without thiol-blocking agents (e.g., iodoacetamide) to confirm the role of the mercapto group .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Data Triangulation :
    • Compare results across assays (e.g., in vitro vs. in vivo) while controlling for variables like solubility (use DMSO stock solutions ≤0.1%) or metabolic stability (employ liver microsome models) .
  • Structural Confounders :
    • Verify the absence of impurities (e.g., disulfide dimers) via LC-MS, as these can artificially inflate or suppress bioactivity .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies :
    • Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Focus on the triazinone core and mercapto group as key pharmacophores .
  • MD Simulations :
    • Simulate interactions over 100 ns to assess stability of hydrogen bonds between the amino group and target residues (e.g., Asp27 in DHFR) .

Advanced: What are the environmental implications of this compound’s degradation byproducts?

Answer:

  • Degradation Pathways :
    • Under UV light, the triazinone ring may hydrolyze to form urea derivatives, identified via GC-MS (e.g., m/z 60 fragment for urea) .
  • Ecotoxicology :
    • Test metabolites (e.g., 4-amino-6-methyl-1,2,4-triazin-5(4H)-one) in algal growth inhibition assays (OECD 201) to assess aquatic toxicity .

Advanced: How can the compound’s solid-state properties (e.g., polymorphism) impact formulation in drug development?

Answer:

  • Polymorph Screening :
    • Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetone) and characterize via PXRD. A recent study found two polymorphs with distinct dissolution rates .
  • Stability :
    • Store the hydrochloride salt at 2–8°C under nitrogen to prevent hygroscopic degradation .

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